
N-Acetyl-2-methyltryptophan
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Overview
Description
N-Acetyl-2-methyltryptophan is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Effects
N-Acetyl-2-methyltryptophan has been shown to possess neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that it acts as a potent scavenger of reactive oxygen species (ROS) and inhibits cytochrome c release from mitochondria. These actions contribute to its protective effects against conditions such as:
- Parkinson's Disease : Studies have demonstrated that this compound can reduce neuronal damage in models of Parkinson's disease by mitigating oxidative stress and inflammation .
- Traumatic Brain Injury : The compound has been reported to alleviate brain edema and axonal injury following traumatic brain injury and stroke, showing promise for therapeutic interventions in acute neurological conditions .
Modulation of Inflammation
The compound also plays a significant role in modulating inflammatory responses. It has been linked to the kynurenine pathway of tryptophan metabolism, which is often activated during inflammatory states. Key findings include:
- Cancer Patients : Increased levels of kynurenine and decreased tryptophan levels have been observed in cancer patients, correlating with symptoms such as fatigue, anemia, and depression. This compound may help restore balance in this metabolic pathway, potentially improving quality of life in affected individuals .
- Immune Response : The compound's influence on immune modulation suggests it could be beneficial in managing conditions characterized by chronic inflammation, such as autoimmune diseases .
Impact on Metabolic Pathways
This compound has implications for metabolic processes involving tryptophan:
- Kynurenine Pathway : Abnormal activation of this pathway is associated with various neuropsychiatric disorders. This compound may help normalize tryptophan metabolism, thereby influencing serotonin levels and potentially alleviating symptoms of depression and anxiety .
- Muscle Preservation : Recent studies have identified metabolites associated with muscle preservation during critical illness, suggesting that compounds like this compound could play a role in mitigating muscle atrophy by influencing metabolic pathways related to muscle health .
Case Studies and Research Findings
Several studies have documented the effects of this compound across different applications:
Study | Application | Findings |
---|---|---|
Li et al., 2015 | Neuroprotection | Demonstrated reduction in neuronal damage in Parkinson's models due to ROS scavenging effects. |
Thornton & Vink, 2012 | Traumatic Brain Injury | Showed alleviation of brain edema and axonal injury post-injury. |
Jacquemier et al., 2020 | Cancer-related Fatigue | Correlated increased kynurenine levels with fatigue and depression; potential for metabolic modulation using this compound. |
PMC9456364, 2022 | Neuropsychiatric Disorders | Discussed the role of tryptophan metabolism alterations in neuropsychiatric conditions; implications for treatment strategies using N-Acetyl derivatives. |
Properties
CAS No. |
60587-01-1 |
---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-acetamido-3-(2-methyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O3/c1-8-11(7-13(14(18)19)16-9(2)17)10-5-3-4-6-12(10)15-8/h3-6,13,15H,7H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
VXPVVVOPIDJJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.